molecular formula C10H14N4O3 B14946201 2-(4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

2-(4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B14946201
M. Wt: 238.24 g/mol
InChI Key: BVFSTJQZSRJYPT-UHFFFAOYSA-N
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Description

2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the nitro-substituted pyrazole with a suitable pyrrolidine derivative under basic conditions.

    Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety through an aldol condensation reaction, where the pyrazole-pyrrolidine intermediate is reacted with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield various derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Hydrogenated Products: Reduction of the entire molecule can lead to fully hydrogenated products.

    Substituted Pyrazoles: Substitution reactions yield various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole and pyrrolidine rings can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PIPERIDINYL)-1-PROPANONE: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-(4-AMINO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE is unique due to the presence of both a nitro-substituted pyrazole ring and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C10H14N4O3/c1-8(10(15)12-4-2-3-5-12)13-7-9(6-11-13)14(16)17/h6-8H,2-5H2,1H3

InChI Key

BVFSTJQZSRJYPT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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